3-amino-6-chloropyridazine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

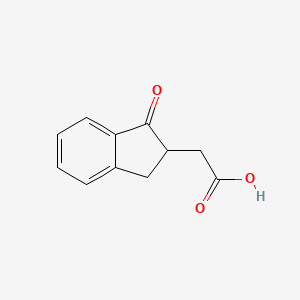

3-amino-6-chloropyridazine-4-carboxylic acid is a chemical compound with the empirical formula C5H4ClN3O2 . It has a molecular weight of 173.56 . The compound is also known by other synonyms such as 6-Chloro-3-pyridazinamine and 6-Chloropyridazinyl-3-amine .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 atoms; 4 Hydrogen atoms, 5 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . It contains a total of 15 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 primary amine .Physical And Chemical Properties Analysis

This compound is a solid . The melting point is between 213-215 °C .Applications De Recherche Scientifique

Synthesis and Chemistry

- Synthesis of 3-chloropyridazine-6-carboxylic acid hydrazide: This compound is synthesized using 3-amino-6-chloropyridazine-4-carboxylic acid through a series of steps, demonstrating its utility in chemical synthesis and hydrazinolysis processes (Morishita, Kobayashi, Yamada, & Yajima, 1994).

- Electrochemical nickel-catalyzed arylation: This process, using 3-amino-6-chloropyridazines, showcases the compound's role in creating 3-amino-6-aryl and 3-amino-6-heteroarylpyridazines, important for biaryl formation in organic chemistry (Sengmany et al., 2013).

Biological Activity and Medicinal Chemistry

- Development of analgesic agents: The compound's derivatives, specifically 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, have been synthesized and evaluated for their analgesic properties in vivo, highlighting its potential in pain management research (Aggarwal, Kaushik, Kumar, & Saini, 2020).

- Antibacterial activity: Various novel thieno[2,3-c]pyridazines synthesized from derivatives of this compound have been studied for their antibacterial activities, indicating its relevance in developing new antimicrobial agents (Al-Kamali et al., 2014).

Other Applications

- Synthesis of various heterocyclic compounds: This compound serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its versatility in organic and pharmaceutical chemistry (Nazarenko et al., 2007).

Safety and Hazards

The compound is considered hazardous. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system . Precautionary measures include avoiding dust formation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-chloropyridazine-4-carboxylic acid involves the conversion of 6-chloropyridazine-4-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "6-chloropyridazine-4-carboxylic acid", "Ammonia", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 6-chloropyridazine-4-carboxylic acid with hydrogen gas and palladium on carbon catalyst to obtain 6-chloropyridazine-4-carboxylic acid hydrazide.", "Step 2: Treatment of 6-chloropyridazine-4-carboxylic acid hydrazide with sodium hydroxide and ethanol to obtain 3-amino-6-chloropyridazine-4-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 3-amino-6-chloropyridazine-4-carboxylic acid ethyl ester with hydrochloric acid and water to obtain 3-amino-6-chloropyridazine-4-carboxylic acid." ] } | |

| 1780089-06-6 | |

Formule moléculaire |

C5H4ClN3O2 |

Poids moléculaire |

173.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.